2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid
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Overview
Description
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenylacetic acid, featuring a dimethylaminoethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylacetic acid is replaced by the dimethylaminoethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but lacks the phenylacetic acid moiety.
Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester: This compound features a similar dimethylaminoethoxy group but with different substituents on the phenyl ring
Uniqueness
2-(4-(2-(Dimethylamino)ethoxy)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[4-[2-(dimethylamino)ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
InChI Key |
YIKIVJRIHLZNQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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